DL-Lysine-2-15N dihydrochloride

Catalog No.
S1902660
CAS No.
2747-89-9
M.F
C6H16Cl2N2O2
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Lysine-2-15N dihydrochloride

CAS Number

2747-89-9

Product Name

DL-Lysine-2-15N dihydrochloride

IUPAC Name

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;;

InChI Key

JBBURJFZIMRPCZ-IAAMHKOASA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl

DL-Lysine-2-15N dihydrochloride is a specific isotope-labeled form of the essential amino acid L-lysine. The "2-15N" designation indicates that the nitrogen atom in the second position of the lysine molecule is enriched with the stable isotope nitrogen-15 (¹⁵N). This enrichment allows scientists to trace the metabolic pathway of lysine in biological systems using techniques like isotope ratio mass spectrometry [].

Protein Turnover Studies

One application of DL-Lysine-2-15N dihydrochloride is in protein turnover studies. By incorporating ¹⁵N-labeled lysine into cells or organisms, researchers can track the incorporation of the labeled amino acid into newly synthesized proteins. By measuring the enrichment of ¹⁵N in isolated proteins over time, scientists can determine the rate of protein synthesis and degradation []. This information is valuable for understanding various biological processes, including muscle growth, wound healing, and aging.

Metabolic Flux Analysis

DL-Lysine-2-15N dihydrochloride can also be used in metabolic flux analysis. This technique allows researchers to measure the rates of individual reactions within a metabolic pathway. By feeding cells or organisms with ¹⁵N-labeled lysine and measuring the distribution of the isotope in various metabolites, scientists can reconstruct the flow of carbon and nitrogen through the lysine biosynthesis pathway []. This information is crucial for understanding how organisms regulate amino acid metabolism and respond to environmental changes.

DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled derivative of lysine, an essential amino acid crucial for protein synthesis and various metabolic processes. The compound is characterized by the incorporation of nitrogen-15, a non-radioactive isotope, which enables researchers to trace its metabolic pathways in biological systems. Its chemical formula is C6H16Cl2N2O2\text{C}_6\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2, and it is often utilized in scientific research for its ability to provide insights into lysine metabolism and its physiological roles .

DL-Lysine-2-¹⁵N dihydrochloride acts as a tracer molecule in biological systems. The ¹⁵N isotope serves as a label, allowing researchers to distinguish between newly synthesized molecules containing the labeled lysine and unlabeled molecules present in the system. This enables the study of various cellular processes involving lysine metabolism and protein synthesis [].

  • Oxidation: The amino groups can be oxidized to form oxo derivatives.
  • Reduction: The carboxyl group may be reduced to corresponding alcohols.
  • Substitution: The amino groups are capable of undergoing substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reductions.
  • Electrophiles for Substitution: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

  • From Oxidation: Formation of oxo derivatives.
  • From Reduction: Alcohols as products.
  • From Substitution: Various substituted lysine derivatives.

DL-Lysine-2-15N dihydrochloride plays a significant role in biological studies. It is primarily used as a tracer in metabolic studies, helping researchers understand lysine's role in protein synthesis, metabolism, and other cellular functions. The nitrogen-15 label allows for precise tracking of the compound through various biochemical processes, providing insights into molecular targets and pathways involved in lysine metabolism .

The synthesis of DL-Lysine-2-15N dihydrochloride typically involves:

  • Synthesis of DL-Lysine: This can be achieved via the reaction of ε-benzoylamino-α-bromocaproic acid with aqueous ammonia, producing ε-benzoyllysine.
  • Hydrolysis: The intermediate ε-benzoyllysine is hydrolyzed using hydrochloric acid to yield DL-Lysine dihydrochloride.
  • Isotopic Labeling: The final step involves the incorporation of nitrogen-15 into the lysine structure during synthesis, ensuring that the product is enriched with the stable isotope .

DL-Lysine-2-15N dihydrochloride has diverse applications across various fields:

  • Chemistry: Used as a tracer in metabolic studies to elucidate lysine metabolism pathways.
  • Biology: Important in proteomics research for studying protein synthesis and degradation mechanisms.
  • Medicine: Employed in clinical diagnostics and therapeutic research to trace metabolic pathways related to diseases.
  • Industry: Utilized in the production of labeled compounds for various industrial applications .

The interaction studies involving DL-Lysine-2-15N dihydrochloride focus on understanding how this compound interacts with various biological molecules. For instance, its incorporation into proteins allows researchers to track changes in protein dynamics under different physiological conditions. Additionally, studies may explore its interactions with enzymes involved in lysine metabolism, providing insights into regulatory mechanisms within metabolic pathways .

Several compounds are similar to DL-Lysine-2-15N dihydrochloride, including:

Compound NameDescription
L-Lysine-4,4,5,5-d4 hydrochlorideA deuterated form of lysine used for similar tracing studies.
L-Lysine-13C6 hydrochlorideA carbon-labeled lysine variant useful in metabolic research.
DL-Lysine-ε-15N dihydrochlorideAnother nitrogen-labeled lysine variant with different isotopic labeling.
DL-Lysine-2-13C dihydrochlorideA carbon-labeled version focusing on different metabolic pathways.

Uniqueness

DL-Lysine-2-15N dihydrochloride stands out due to its specific isotopic labeling with nitrogen-15. This provides distinct advantages for tracing nitrogen-containing metabolites and studying their roles in biological systems, making it particularly valuable for research requiring precise tracking of nitrogen atoms within metabolic pathways .

Microbial fermentation represents the predominant methodology for incorporating nitrogen-15 isotopes into lysine molecules, leveraging the natural biosynthetic pathways of microorganisms to achieve high isotopic enrichment [1] [2]. The process fundamentally relies on the ability of specific bacterial strains to assimilate labeled nitrogen sources and incorporate them into amino acid structures through enzymatic reactions.

Brevibacterium flavum strain 21129 has emerged as the most extensively studied microorganism for producing ¹⁵N-labeled lysine compounds [1] [2]. This bacterium demonstrates exceptional capability in producing multigram quantities of L-[¹⁵N₂]lysine with high purity and isotopic enrichment when cultured in media supplemented with (¹⁵NH₄)₂SO₄ at 98.0 atom percent excess [2]. The fermentation process requires careful optimization of growth conditions, including temperature maintenance at 30-32°C, pH control at 7.0-7.5, and adequate aeration to support the aerobic metabolism essential for lysine biosynthesis [3] [4].

The incorporation mechanism involves the direct assimilation of ¹⁵N-labeled ammonium ions through the bacterial nitrogen metabolism pathways [5]. The labeled nitrogen atoms are incorporated into the lysine molecule at specific positions, with the α-amino group and ε-amino group serving as the primary incorporation sites [6] [7]. Research has demonstrated that the isotopic purity of the final product directly correlates with the enrichment level of the nitrogen source, with higher input isotopic purity yielding correspondingly enriched amino acid products [8].

Corynebacterium glutamicum represents another significant bacterial strain utilized for ¹⁵N-lysine production, particularly in industrial applications [9] [10]. This microorganism offers advantages in terms of lysine overproduction capabilities and robust growth characteristics under controlled fermentation conditions [11]. The strain has been extensively engineered through metabolic modifications to enhance lysine biosynthesis, including the overexpression of key enzymes in the aspartate pathway and the removal of feedback inhibition mechanisms [9].

Fed-batch fermentation protocols have been developed to optimize nitrogen isotope incorporation efficiency [12] [13]. These protocols involve the controlled addition of ¹⁵N-labeled nutrients during specific growth phases to maximize isotopic enrichment while maintaining cell viability [13]. The fed-batch approach allows for better control of nutrient availability and prevents substrate inhibition that can occur with high initial concentrations of labeled compounds [12].

The enhancement of isotopic incorporation has been achieved through various optimization strategies, including the use of minimal media formulations that force the microorganisms to rely entirely on the provided ¹⁵N sources [5]. Additionally, the implementation of nitrogen-limited growth conditions can increase the efficiency of isotope incorporation by ensuring complete utilization of the labeled nitrogen sources [14].

MicroorganismNitrogen SourceIsotopic Purity (atom % ¹⁵N)Production ScaleApplications
Brevibacterium flavum 21129(¹⁵NH₄)₂SO₄98.0Multigram batchesTracer studies
Corynebacterium glutamicum¹⁵NH₄Cl95.0Laboratory scaleAmino acid production
Escherichia coli BL21¹⁵NH₄Cl98.0Fed-batchProtein labeling
Escherichia coli¹⁵NH₄Cl99.0Laboratory scaleMetabolic studies
Anabaena sp. ATCC 27899Sodium [¹⁵N]nitrate65.0Medium scaleUniversal labeling

Chemical Synthesis Approaches for Racemic Mixtures

Chemical synthesis methodologies provide alternative approaches for producing DL-lysine-2-¹⁵N dihydrochloride, particularly when specific isotopic labeling patterns or large-scale production requirements make microbial fermentation less practical [15] [16]. These synthetic routes typically yield racemic mixtures that require subsequent resolution or can be used directly in applications where stereochemistry is not critical.

The Strecker synthesis represents a fundamental approach for amino acid synthesis, including lysine derivatives [17]. This methodology involves the reaction of an appropriate aldehyde precursor with ammonia and cyanide to form an amino nitrile intermediate, which is subsequently hydrolyzed to yield the corresponding amino acid [17]. For ¹⁵N-labeled lysine synthesis, ¹⁵N-labeled ammonia serves as the nitrogen source, resulting in isotopic incorporation at the α-amino position. The reaction proceeds under mild aqueous conditions at room temperature, yielding racemic products with typical yields ranging from 70-85% [17].

Amidomalonate synthesis provides another well-established route for amino acid production [17]. This approach utilizes diethyl amidomalonate as a key intermediate, which undergoes alkylation with an appropriate alkyl halide precursor under basic conditions [17]. The subsequent hydrolysis and decarboxylation reactions yield the target amino acid. For ¹⁵N incorporation, labeled amidomalonate can be prepared using ¹⁵N-labeled phthalimide or other nitrogen sources [18]. This methodology offers good control over the reaction conditions and typically achieves yields of 60-80% [17].

Reductive amination approaches have been developed for the conversion of α-keto acid precursors to amino acids [17]. The α-aminoadipic acid pathway intermediates can serve as starting materials for lysine synthesis through reductive amination using ¹⁵N-labeled ammonia or amines [18]. This methodology requires hydrogen gas and appropriate catalysts, typically operating at elevated temperatures around 50°C [17]. The process achieves high yields of 80-95% and provides good isotopic incorporation efficiency [17].

Racemization processes have been investigated for converting single enantiomers to racemic mixtures when starting from naturally occurring or biotechnologically produced L-lysine [16] [19]. The racemization can be achieved through thermal treatment with acetyl chloride at elevated temperatures around 180°C [16]. Research has demonstrated that approximately 42-48% of L-lysine can be converted to D-lysine under optimized conditions, establishing an equilibrium mixture suitable for subsequent resolution [19].

Advanced asymmetric synthesis methodologies have been developed to produce enantiopure lysine derivatives [18]. These approaches utilize chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming reactions [18]. The synthetic routes often involve multiple steps but can achieve high enantioselectivity and good overall yields of 85-95% [18]. For ¹⁵N labeling, isotopically enriched starting materials are incorporated at specific synthetic stages to achieve the desired labeling pattern [18].

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)Product Form
Strecker SynthesisAldehyde + NH₃ + CN⁻Aqueous medium, RT70-85Racemic mixture
Amidomalonate SynthesisDiethyl amidomalonate + alkyl halideBasic conditions, 60°C60-80Racemic mixture
Reductive Aminationα-keto acid + NH₃H₂/Catalyst, 50°C80-95Racemic mixture
Racemization ProcessL-lysine + acetyl chlorideHeat, 180°C42-48Equilibrium mixture
Asymmetric SynthesisChiral auxiliariesControlled temperature85-95Enantiopure

Purification Strategies for Isotopic Enrichment

The purification of DL-lysine-2-¹⁵N dihydrochloride requires specialized techniques that can effectively separate the target compound from reaction mixtures while preserving isotopic integrity and achieving the high purity levels demanded for research applications [20] [21]. The selection of appropriate purification strategies depends on the starting material composition, scale of operation, and required final purity specifications.

Ion exchange chromatography serves as the primary purification method for lysine derivatives due to the compound's amphoteric nature and ability to interact with charged resin systems [20] [22]. Cation exchange resins are particularly effective for lysine purification, as the compound carries a net positive charge under acidic conditions [22]. The separation process typically involves loading the crude product onto a strong acid cation exchange column, washing with appropriate buffers to remove impurities, and eluting the lysine with basic solutions or high ionic strength buffers [3]. Recovery rates of 85-95% can be routinely achieved with purification rates of approximately 0.066 g per gram of resin per hour [21].

The optimization of ion exchange conditions requires careful consideration of pH, ionic strength, and temperature parameters [21]. Research has demonstrated that lysine separation efficiency is maximized when the mobile phase pH is maintained at values where the target compound exhibits strong interaction with the stationary phase while impurities show minimal binding [22]. The use of gradient elution protocols allows for fine-tuning of the separation selectivity and can improve the resolution between closely related compounds [20].

Simulated moving bed chromatography represents an advanced continuous separation technique that offers significant advantages for large-scale lysine purification [21]. This methodology achieves superior separation efficiency compared to traditional fixed-bed systems by utilizing multiple columns in a cyclic operation mode [21]. The SMB process has demonstrated exceptional performance for lysine purification, achieving 96% recovery rates with purification rates of 0.11 g per gram of resin per hour [21]. The enhanced efficiency results from the counter-current contact between the solid and liquid phases, which maximizes the driving force for separation while minimizing solvent consumption [21].

Electrodialysis techniques have been investigated as alternative purification approaches, particularly for applications requiring the removal of ionic impurities [15]. This electrochemical separation method utilizes selective ion transport through semi-permeable membranes under the influence of an applied electric field [15]. The process is particularly effective for separating lysine from other amino acids and inorganic salts [15]. Typical recovery rates range from 88-92% with moderate purification rates around 0.045 g per gram of membrane per hour [15].

Crystallization methods provide an economical approach for final product purification and conversion to the dihydrochloride salt form [6] [7]. The crystallization process involves the controlled precipitation of DL-lysine-2-¹⁵N dihydrochloride from aqueous solutions through pH adjustment and temperature control [3]. The dihydrochloride form offers enhanced stability and solubility characteristics compared to the free base [6] [7]. Optimization of crystallization conditions, including solvent selection, temperature profiles, and seeding strategies, can significantly impact the final product purity and crystal morphology [3].

Membrane separation technologies have emerged as promising alternatives for amino acid purification, offering advantages in terms of energy efficiency and environmental impact [23]. These processes utilize size exclusion, reverse osmosis, or nanofiltration membranes to separate lysine from impurities based on molecular size differences [23]. Recovery rates typically range from 80-90% with purification rates around 0.055 g per gram of membrane per hour [23].

Purification MethodSeparation PrincipleRecovery Rate (%)Purification Rate (g/g·h)Industrial Applicability
Ion Exchange ChromatographyCharge-based separation85-950.066High
Simulated Moving Bed (SMB)Continuous adsorption/desorption960.11Very High
ElectrodialysisSelective ion transport88-920.045Medium
CrystallizationSolubility differences75-850.035High
Membrane SeparationSize exclusion80-900.055Medium

Industrial-Scale Production Challenges and Optimizations

The industrial production of DL-lysine-2-¹⁵N dihydrochloride presents unique challenges that require comprehensive optimization strategies to achieve economically viable manufacturing processes while maintaining product quality and isotopic integrity [9] [10] [24]. These challenges span multiple aspects of the production process, from upstream fermentation to downstream purification and final product formulation.

Fermentation scale-up represents one of the most critical challenges in industrial lysine production [25] [11]. The transition from laboratory-scale cultures to industrial fermenters introduces numerous mass transfer limitations that can significantly impact both productivity and isotopic incorporation efficiency [26] [27]. Oxygen transfer limitations become particularly pronounced at large scales, as the aerobic metabolism required for lysine biosynthesis demands substantial dissolved oxygen levels [26] [27]. Industrial fermenters must be equipped with advanced aeration systems capable of maintaining dissolved oxygen concentrations between 3.0-4.0 mg/L throughout the fermentation process [11] [27].

The development of oxygen-enhanced bioreactor systems has emerged as a key technological advancement for addressing oxygen transfer limitations [26] [27]. These specialized fermentation systems incorporate multiple propellers and internal liquid flow guides to optimize the aeration mixture and enhance mass transfer efficiency [26] [27]. Comparative studies have demonstrated that oxygen-enhanced bioreactors can improve the volumetric mass transfer coefficient from 367.57 to 875.64 h⁻¹, representing an increase of 238.22% [27]. This enhanced oxygen transfer capability directly translates to improved lysine production yields, with increases of 11.0% in final concentration and 8.2% in productivity compared to conventional bioreactor systems [27].

Process parameter optimization requires simultaneous consideration of multiple interdependent variables that influence both cell growth and product formation [11] [24]. Temperature control presents particular challenges at industrial scales due to the significant heat generation associated with microbial metabolism and the need for precise temperature maintenance at 30-32°C [11] [3]. pH control systems must be capable of handling the acid production associated with lysine fermentation while maintaining optimal conditions for enzymatic activity [11] [28].

The implementation of fed-batch fermentation strategies has proven essential for maximizing lysine production while controlling substrate inhibition effects [24] [28]. Multi-objective optimization approaches have been developed to balance conflicting objectives such as yield maximization and productivity enhancement [28]. Research has demonstrated that feeding rate optimization can significantly impact overall process performance, with higher feeding rates of 2.0 L/s typically providing superior results compared to lower rates [28].

Downstream processing optimization presents additional challenges related to the recovery and purification of isotopically labeled compounds [29] [21]. The preservation of isotopic integrity throughout the purification process requires careful selection of processing conditions that minimize isotope exchange or degradation [29]. Scale-up of chromatographic separations introduces complications related to column packing uniformity, flow distribution, and heat management [29] [21].

The development of integrated bioprocess designs has emerged as a strategy for addressing the economic challenges associated with isotopically labeled amino acid production [24]. These integrated approaches combine fermentation optimization with streamlined downstream processing to minimize processing time and reduce overall production costs [24]. Techno-economic analyses have demonstrated that optimized process designs can achieve return on investment rates of 26.5% with payback periods of 3.8 years [24].

Quality control and analytical challenges become more complex for isotopically labeled products, requiring specialized analytical techniques for isotopic purity determination and product characterization [6] [7]. The development of robust analytical methods capable of detecting trace impurities while maintaining isotopic integrity represents an ongoing challenge in industrial production [6] [7].

Environmental considerations have driven the development of sustainable production technologies that minimize waste generation and energy consumption [23] [24]. Advanced separation technologies, including membrane-based processes and continuous chromatographic systems, offer potential advantages in terms of environmental impact and resource utilization [23] [24].

ParameterOptimized ValuesImpact on ProductionIndustrial Challenges
Temperature (°C)30-32Enzyme activity optimizationHeat dissipation
pH7.0-7.5Metabolic pathway regulationpH control systems
Dissolved Oxygen (mg/L)3.0-4.0Respiratory metabolism supportOxygen supply limitations
Fermentation Time (h)72-96Maximum yield achievementProcess economics
Glucose Concentration (g/L)80-90Carbon source availabilitySubstrate cost
Aeration Rate (vvm)1.0-1.25Oxygen transfer efficiencyEnergy consumption
Agitation Speed (rpm)200-300Mass transfer enhancementEquipment wear
Final Lysine Concentration (g/L)185-210Economic viabilityDownstream processing

Sequence

K

Dates

Modify: 2024-04-14

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